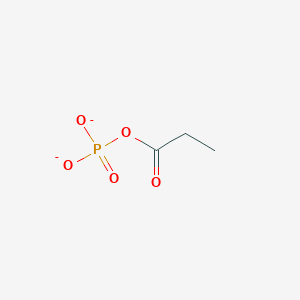
Propanoyl phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl phosphate(2-) is dianion of propanoyl phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a propanoyl phosphate.
Wissenschaftliche Forschungsanwendungen
Biochemical Significance
Propanoyl phosphate(2-) plays a crucial role as an acyl donor in various enzymatic reactions. It is involved in the conversion of propanediol to propionyl-CoA, which is essential for the metabolism of certain microorganisms. This pathway has implications for biofuel production and the synthesis of value-added chemicals.
Metabolic Engineering Applications
Recent studies have focused on engineering propionyl-CoA metabolism to enhance microbial production of biofuels and other chemicals:
- Microbial Production : Propanoyl phosphate(2-) is used as a precursor for synthesizing odd-chain alcohols and organic acids through engineered microbial pathways. For instance, metabolic engineering strategies have been developed to increase the yield of 1-propanol from propionyl-CoA by optimizing the pathways involved in its conversion .
- Biopolymers : The compound is also utilized in producing biodegradable plastics and other biopolymers, showcasing its potential in sustainable manufacturing practices .
Medical Research Applications
Propanoyl phosphate(2-) has been studied in the context of metabolic disorders, particularly those related to propionyl-CoA metabolism:
- Propionic Acidemia : In patients with disorders such as propionic acidemia, the accumulation of propionyl-CoA leads to significant metabolic disturbances. Research indicates that high levels of propionate and related metabolites can cause mitochondrial dysfunction and energy metabolism issues .
- Therapeutic Insights : Understanding the role of propanoyl phosphate(2-) in these metabolic pathways may provide insights into potential therapeutic strategies for managing such disorders.
Case Study 1: Engineering Microbial Strains
A study demonstrated the successful engineering of Escherichia coli strains to enhance the conversion of glucose to propanoyl phosphate(2-) and subsequently to valuable products like 1-propanol. By manipulating key metabolic pathways, researchers achieved higher yields than previously reported .
Case Study 2: Metabolic Profiling in Propionic Acidemia
Another investigation focused on patients with propionic acidemia, revealing how elevated levels of propionyl-CoA disrupt normal metabolic functions. The study employed metabolomic profiling techniques to identify specific metabolites affected by excess propionate, providing a clearer picture of the biochemical landscape in affected individuals .
Data Table: Applications Overview
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Biofuel Production | Use as a precursor for microbial synthesis | Enhanced yields of odd-chain alcohols |
| Biopolymer Synthesis | Role in producing biodegradable materials | Potential for sustainable manufacturing |
| Metabolic Disorders | Insights into propionic acidemia | Identified metabolic disruptions |
| Enzymatic Reactions | Acyl donor in biochemical pathways | Essential for various enzymatic conversions |
Eigenschaften
Molekularformel |
C3H5O5P-2 |
|---|---|
Molekulargewicht |
152.04 g/mol |
IUPAC-Name |
propanoyl phosphate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |
InChI-Schlüssel |
FMNMEQSRDWIBFO-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















